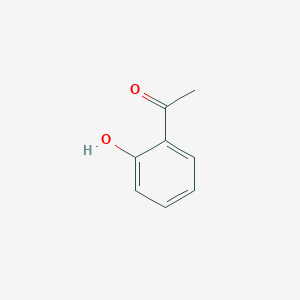

2'-Hydroxyacetophenone

説明

Significance as a Fundamental Chemical Scaffold

The structural framework of 2'-Hydroxyacetophenone is the cornerstone of its importance. This scaffold is a key precursor in the synthesis of several classes of biologically active compounds. walisongo.ac.id Notably, it is a fundamental building block for flavonoids, chromones, and coumarins, which are privileged structures in the realm of drug discovery. walisongo.ac.id The ability to readily modify both the phenolic and acetyl moieties allows for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. walisongo.ac.id

Broad Research Trajectories in Organic and Medicinal Chemistry

The application of this compound spans a wide spectrum of research. In organic synthesis, it is frequently employed in condensation reactions, such as the Claisen-Schmidt condensation, to produce chalcones. rasayanjournal.co.innih.gov These chalcones, in turn, can be cyclized to form flavanones and flavones, classes of compounds with significant pharmacological potential. innovareacademics.inresearchgate.net

In medicinal chemistry, derivatives of this compound have been investigated for a multitude of therapeutic applications. Research has explored their potential as antimicrobial, anticancer, anti-inflammatory, and analgesic agents. acgpubs.orgnih.gov For instance, certain Schiff base derivatives have shown promise in overcoming multidrug resistance in cancer. nih.gov Furthermore, specific this compound derivatives have been identified as potent and selective agonists for the liver X receptor (LXR) β, indicating potential for the treatment of atherosclerosis. nih.gov

Overview of Advanced Methodological Approaches in this compound Research

The study of this compound and its derivatives involves a range of sophisticated analytical and synthetic techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely used to characterize newly synthesized compounds. acgpubs.org

Modern synthetic methodologies are also being applied to the synthesis of this compound derivatives. Microwave-assisted synthesis, for example, has been shown to be an efficient and environmentally friendly approach for Suzuki coupling reactions to produce phenylacetophenone derivatives. walisongo.ac.id Additionally, enzymatic and biocatalytic methods are being explored for the facile and sustainable production of this compound from racemic starting materials. diva-portal.org The photochemical properties of this compound and its derivatives are also an area of active investigation. nih.govresearchgate.net

Data at a Glance: Properties and Synthetic Applications

The following tables provide a summary of key physical properties of this compound and highlight some of its important synthetic applications documented in research.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | vulcanchem.com |

| Molecular Weight | 136.15 g/mol | vulcanchem.com |

| Melting Point | 3-6 °C | chemicalbook.com |

| Boiling Point | 213 °C at 717 mm Hg | chemicalbook.com |

| Density | 1.131 g/mL at 25 °C | chemicalbook.com |

| Appearance | Clear yellow to brown liquid | lookchem.comchemicalbook.com |

| Odor | Sweet, heavy floral, herbaceous | lookchem.comchemicalbook.com |

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Reagents/Conditions | Product Class | Significance/Application | Reference(s) |

| Claisen-Schmidt Condensation | Substituted benzaldehydes, NaOH or KOH | Chalcones | Intermediates for flavonoids, potential anticancer and anti-inflammatory agents | rasayanjournal.co.innih.govinnovareacademics.in |

| Suzuki Coupling | Phenylboronic acids, Pd(OAc)₂, water, microwave | Phenylacetophenone derivatives | Building blocks for benzopyran frameworks in drug discovery | walisongo.ac.id |

| Schiff Base Formation | Primary amines (e.g., glycine) | Schiff Bases and their metal complexes | Potential in overcoming multidrug resistance in cancer, antimicrobial agents | nih.govorientjchem.org |

| Fries Rearrangement | Phenyl acetate, Lewis acids (e.g., AlCl₃) | This compound | Industrial synthesis method | chemicalbook.comvulcanchem.com |

| Oxidative Cyclization | Chalcones, DMSO/I₂ | Flavones | Biologically active heterocyclic compounds | researchgate.net |

特性

IUPAC Name |

1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECYUBVRTQDVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040285 | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

213.00 °C. @ 717.00 mm Hg | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-93-4 | |

| Record name | 2′-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E533Z76W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4 - 6 °C | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Chemical Transformations Involving 2'-hydroxyacetophenone

Classical and Catalyst-Mediated Synthesis Approaches for 2'-Hydroxyacetophenone Derivatives

The reactivity of this compound allows for a variety of transformations, enabling the synthesis of a wide range of derivatives, including chalcones, flavones, and other substituted ketones. These methods often employ metal catalysts or classical condensation reactions to achieve high efficiency and selectivity.

Claisen-Schmidt Condensation for α,β-Unsaturated Carbonyl Compounds

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones (α,β-unsaturated carbonyl compounds) by reacting this compound with various aromatic aldehydes. innovareacademics.in This reaction is typically base-catalyzed, using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). innovareacademics.in

Modern advancements have introduced more environmentally friendly techniques. For instance, mechanochemical synthesis using a ball mill has been shown to produce 2'-hydroxychalcones in high yields. mdpi.com One optimized protocol involves reacting a substituted this compound with a substituted benzaldehyde in the presence of KOH under two 30-minute grinding cycles, achieving yields as high as 96%. mdpi.com Solvent-free solid-state trituration is another green chemistry approach that has been successfully employed. innovareacademics.inaip.org These methods often offer advantages over conventional solution-phase synthesis, such as shorter reaction times and easier work-ups. innovareacademics.inmdpi.com The fundamental mechanism involves the base-catalyzed formation of an enolate from this compound, which then attacks the aldehyde, followed by dehydration to yield the chalcone. mdpi.com

| Aldehyde Reactant | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3,4-dimethoxybenzaldehyde | KOH, Ball Mill (2x30 min cycles) | 2'-hydroxychalcone derivative | 96% | mdpi.com |

| Various Aromatic Aldehydes | NaOH, Solvent-free trituration | Chalcone derivatives | Not specified | innovareacademics.in |

| 3,4-dimethoxybenzaldehyde | Solid NaOH, Grinding | 2'-hydroxy-3',4-dimethoxychalcone | Not specified | aip.org |

| Substituted Benzaldehydes | 40% NaOH, Conventional | 2'-hydroxychalcone derivatives | Not specified |

Iridium-Catalyzed C-Alkylation with Alcohols under Thermal and Microwave Conditions

Iridium catalysis provides a powerful method for the α-alkylation of this compound using alcohols as alkylating agents, a process that is highly atom-economical, with water as the only byproduct. whiterose.ac.uk This transformation can be effectively conducted under both thermal and microwave-assisted conditions. whiterose.ac.ukresearchgate.net

In a typical reaction, this compound is treated with a benzyl or heteroaryl alcohol in the presence of a catalyst like dichloro(pentamethylcyclopentadienyl)iridium(III) dimer, [IrCp*Cl₂]₂, and a base such as KOH in tert-amyl alcohol. whiterose.ac.uk Microwave irradiation at 120 °C for 2 hours has been shown to afford the corresponding C-alkylated products in good yields (75-91%). whiterose.ac.uk Alternatively, conducting the reaction under thermal conditions at 110 °C for 24 hours can lead to slightly higher yields (50-96%). whiterose.ac.uk The reaction demonstrates chemoselectivity for C-alkylation, with no dialkylated products being detected. whiterose.ac.uk

| Alcohol Reactant | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| para-Methoxybenzyl alcohol | 120 °C, 2h (Microwave) | [IrCpCl₂]₂ (2.5 mol%) | 75% | whiterose.ac.uk |

| para-Methoxybenzyl alcohol | 110 °C, 24h (Thermal) | [IrCpCl₂]₂ (2.5 mol%) | 91% | whiterose.ac.uk |

| Benzyl alcohol | 110 °C, 24h (Thermal) | [IrCpCl₂]₂ (2.5 mol%) | 96% | whiterose.ac.uk |

| para-Trifluoromethylbenzyl alcohol | 120 °C, 2h (Microwave) | [IrCpCl₂]₂ (2.5 mol%) | 91% | whiterose.ac.uk |

| Thiophene-2-methanol | 120 °C, 2h (Microwave) | [IrCp*Cl₂]₂ (2.5 mol%) | 75% | whiterose.ac.uk |

Palladium-Catalyzed Carbonylation for Flavone Synthesis from Aryl Bromides

Palladium-catalyzed carbonylation reactions offer an efficient route to synthesize flavones, a significant class of flavonoids. nih.gov This method involves the reaction of 2-hydroxyacetophenones with aryl bromides under a carbon monoxide (CO) atmosphere. nih.govwiley.com The process can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C), which offers the advantage of being recyclable. wiley.com

An efficient protocol uses 0.6 mol% Pd/C as the catalyst under balloon pressure of CO. For aryl bromides, the presence of a phosphine ligand is required to achieve moderate yields. wiley.com Another highly efficient system employs an MCM-41-immobilized bidentate phosphine palladium complex. This heterogeneous catalyst facilitates the carbonylative cyclization of aryl iodides with 2-hydroxyacetophenones at 120 °C under 3 bar of CO, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. researchgate.net This supported catalyst is robust and can be recycled more than nine times without a significant loss of catalytic activity. These methods provide a general and practical approach to a wide variety of flavone derivatives from readily available starting materials. researchgate.net

Suzuki Coupling Reactions for Phenylacetophenone Derivatives

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds, particularly for synthesizing biaryl systems. walisongo.ac.id This reaction has been adapted to produce 5-phenyl-2-hydroxyacetophenone derivatives, which are key intermediates for biologically active molecules like flavonoids and chromones. walisongo.ac.idacs.org The process typically involves the cross-coupling of a bromoacetophenone with an arylboronic acid. walisongo.ac.id

A green chemistry approach utilizes microwave-assisted synthesis with water as the solvent. walisongo.ac.idacs.org In a representative procedure, a bromo-2-hydroxyacetophenone derivative is coupled with an arylboronic acid using palladium(II) acetate (Pd(OAc)₂) as the catalyst and potassium carbonate (K₂CO₃) as the base. walisongo.ac.id The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can enhance the reaction rate in aqueous media. walisongo.ac.id This microwave-assisted protocol offers several benefits, including short reaction times, mild conditions, and satisfactory yields. walisongo.ac.id

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst/Additive | Product | Reference |

|---|---|---|---|---|

| 5-bromo-2-hydroxyacetophenone | 4-methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, TBAB | 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone | walisongo.ac.id |

| 5-bromo-2-hydroxyacetophenone | 4-chlorophenylboronic acid | Pd(OAc)₂, K₂CO₃, TBAB | 1-(4'-chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethanone | walisongo.ac.id |

Synthesis of 2-Hydroxyphenacyl Esters

2-Hydroxyphenacyl esters, which can function as photoremovable protecting groups for carboxylates and sulfonates, are synthesized from this compound in a two-step procedure. nih.govresearchgate.net

Biocatalytic Production and Enzyme Engineering

Biocatalysis presents a sustainable alternative to traditional chemical synthesis for producing this compound. nih.govdiva-portal.org One notable pathway involves a multi-enzyme cascade that converts racemic styrene oxide into this compound. nih.govdiva-portal.org This in vivo system, expressed in Escherichia coli, utilizes a potato epoxide hydrolase (StEH1) and an alcohol dehydrogenase (ADH). nih.gov The epoxide hydrolase first converts styrene oxide to (1R)-phenylethane-1,2-diol in an enantioconvergent manner. diva-portal.org Subsequently, the ADH oxidizes the diol to the final product, this compound. nih.gov

Enzyme engineering has been employed to improve the efficiency of this process. The alcohol dehydrogenase from Rhodococcus ruber (ADH-A) initially showed poor activity with 1,2-diols. nih.gov Through targeted mutagenesis, variants were created (e.g., F43H and F43H/Y54L) that exhibited improved turnover numbers for the regioselective oxidation of the diol to this compound. nih.gov Another innovative biocatalytic route involves a one-pot enzymatic-chemical cascade starting from glyoxylic acid and benzaldehyde, using the enzyme pyruvate decarboxylase to catalyze a C-C ligation, ultimately yielding this compound with a final yield of 92.7%. acs.org These biocatalytic systems benefit from the host cell's metabolism for cofactor regeneration, making the process more economical and robust. nih.govdiva-portal.org

Facile Synthesis from Racemic Styrene Oxide via Engineered Enzymes

A notable biocatalytic system has been developed for the synthesis of this compound from racemic styrene oxide. nih.govresearchgate.net This in vivo method utilizes co-expressed native and engineered enzymes within a host organism, which leverages the cell's metabolism for the continuous supply and regeneration of the essential nicotinamide dinucleotide (NAD+) coenzyme. nih.govdiva-portal.orgdiva-portal.org The process begins with racemic styrene oxide, which is added to the growth medium and passively diffuses into the host cells. nih.gov Inside the cell, an enantioconvergent hydrolysis of the epoxide is catalyzed by potato epoxide hydrolase StEH1. nih.govdiva-portal.org This specific enzyme converts racemic styrene oxide into a nearly enantiopure (1R)-phenylethane-1,2-diol. nih.govdiva-portal.org

The subsequent step involves the oxidation of this diol to the final product, 2-hydroxyacetophenone. nih.govdiva-portal.org This transformation is accomplished by an engineered alcohol dehydrogenase (ADH). Specifically, alcohol dehydrogenase A (ADH-A) from the bacterium Rhodococcus ruber DSM 44541, along with its engineered variants, has been successfully employed for this regioselective oxidation. nih.govresearchgate.net The resulting 2-hydroxyacetophenone then diffuses out of the cells into the growth medium, from which it can be readily extracted. diva-portal.orgdiva-portal.org This system demonstrates a robust and straightforward method for producing 2-hydroxyacetophenone. nih.govresearchgate.net

| Reaction Component | Function | Reference |

| Racemic Styrene Oxide | Starting Material | nih.govdiva-portal.org |

| Potato Epoxide Hydrolase (StEH1) | Biocatalyst for hydrolysis | nih.govdiva-portal.org |

| Engineered Alcohol Dehydrogenase (ADH-A variants) | Biocatalyst for oxidation | nih.govresearchgate.net |

| Host Cell Metabolism | In vivo regeneration of NAD+ coenzyme | nih.govdiva-portal.org |

Cascade Reactions Utilizing Epoxide Hydrolase and Alcohol Dehydrogenase

The synthesis of 2-hydroxyacetophenone from racemic styrene oxide is achieved through a sophisticated enzymatic cascade reaction. nih.gov This process elegantly combines two distinct enzymatic activities in a sequential manner within a single living system. diva-portal.org The cascade is initiated by the potato epoxide hydrolase, StEH1, which resolves the racemic styrene oxide by selectively hydrolyzing it to (1R)-phenylethane-1,2-diol. nih.govdiva-portal.org This step is crucial as it produces an almost enantiopure intermediate from a racemic starting mixture. diva-portal.org

The second phase of the cascade employs an alcohol dehydrogenase to oxidize the secondary alcohol group of the (1R)-phenylethane-1,2-diol, yielding the α-hydroxy ketone, 2-hydroxyacetophenone. nih.govdiva-portal.org A significant advantage of this in vivo cascade is the intrinsic recycling of the NAD+ cofactor, which is essential for the alcohol dehydrogenase activity. nih.govdiva-portal.orgdiva-portal.org The host cell's metabolic machinery continuously regenerates NAD+, making the addition of costly stoichiometric amounts of the coenzyme unnecessary. diva-portal.org This integrated system, designed for intracellular reactions, highlights the potential of multi-enzyme cascades for efficient chemical synthesis. nih.govdiva-portal.org Research has shown that after adding 10 mM of racemic styrene oxide to the cell culture, the concentration of the diol intermediate can reach approximately 8 mM, with the final 2-hydroxyacetophenone product accumulating to around 0.8 mM over two days. researchgate.net

| Step | Enzyme | Transformation | Key Feature | Reference |

| 1 | Potato Epoxide Hydrolase (StEH1) | Racemic Styrene Oxide → (1R)-phenylethane-1,2-diol | Enantioconvergent hydrolysis | nih.govdiva-portal.org |

| 2 | Alcohol Dehydrogenase (ADH-A) | (1R)-phenylethane-1,2-diol → 2-Hydroxyacetophenone | Regioselective oxidation | nih.govdiva-portal.org |

| Overall | Co-expressed EH and ADH | Racemic Styrene Oxide → 2-Hydroxyacetophenone | In vivo NAD+ coenzyme recycling | nih.govdiva-portal.orgdiva-portal.org |

Design and Synthesis of Novel Scaffolds and Hybrid Molecules

SO2F2-Mediated Transformation to Benzo-Oxetes

A novel and efficient catalyst-free methodology has been developed for the synthesis of benzo-oxetes from 2'-hydroxyacetophenones using sulfuryl fluoride (SO2F2) gas. beilstein-journals.orgnih.gov This transformation addresses the challenge of constructing strained four-membered oxete rings. beilstein-journals.orgd-nb.info The reaction is typically performed by stirring the this compound with a base, such as potassium carbonate (K2CO3), in a solvent like DMSO at 90°C under an SO2F2 atmosphere. nih.gov

This method demonstrates broad applicability, successfully converting a diverse range of 2'-hydroxyacetophenones into their corresponding benzo-oxetes in moderate to excellent yields, ranging from 31% to 98%. beilstein-journals.orgnih.govd-nb.info The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring of the this compound. beilstein-journals.orgd-nb.info Two potential reaction mechanisms have been proposed. beilstein-journals.orgd-nb.info The first involves the initial deprotonation of the phenolic hydroxyl group, followed by a reaction with SO2F2, deprotonation of the acetyl group, and subsequent intramolecular cyclization. beilstein-journals.orgd-nb.info The second proposed mechanism begins with the formation of an enol intermediate from the acetyl group, which then reacts with SO2F2, followed by deprotonation of the hydroxyl group and the final cyclization step. beilstein-journals.orgd-nb.info

| Substituent on this compound | Position | Yield (%) | Reference |

| 5-F | para | 98 | d-nb.info |

| 5-Cl | para | 91 | d-nb.info |

| 5-Br | para | 85 | d-nb.info |

| 4-Cl | meta | 82 | d-nb.info |

| 3-F | ortho | 75 | d-nb.info |

| 5-Me | para | 92 | d-nb.info |

| 4-OMe | meta | 81 | d-nb.info |

| 5-NO2 | para | 31 | d-nb.info |

Hydroxyacetophenone-Tetrazole Hybrid Synthesis

Novel hybrid molecules have been synthesized by coupling this compound with N-alkylated thiotetrazole moieties through methylene spacers of varying lengths. acgpubs.orgacgpubs.org This synthetic approach involves a multi-step process designed to merge these two distinct pharmacophores into a single molecular entity. acgpubs.org The synthesis generally begins with 2',4'-dihydroxyacetophenone, which undergoes a series of reactions to introduce a linker chain that is subsequently coupled to the tetrazole ring. researchgate.net

The structures of these new hybrid compounds have been rigorously characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). acgpubs.orgresearchgate.net This synthetic strategy allows for the creation of a library of related compounds by varying the length of the methylene spacer and the substitution pattern on the tetrazole ring. acgpubs.orgresearchgate.net

| Compound ID | Molecular Formula | Spacer Length (Methylene Units) | Reference |

| 4a | C18H24N4O3S | 3 | acgpubs.org |

| 4b | C19H26N4O3S | 4 | acgpubs.org |

| 4c | C20H28N4O3S | 5 | acgpubs.org |

| 4d | C21H30N4O3S | 6 | acgpubs.org |

| 5d | C21H30N4O3S | 6 | acgpubs.org |

Schiff Base Formation and Metal Complexation Derived from this compound

This compound is a versatile precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). arpgweb.comgjeta.com These are typically formed through the condensation reaction of this compound with a primary amine. arpgweb.com A common method involves refluxing an ethanolic solution of this compound and a diamine, such as ethylenediamine, in a 2:1 molar ratio to produce tetradentate Schiff base ligands. gjeta.com

These Schiff base ligands, particularly those that are tetradentate, are well-known for their ability to coordinate with a wide variety of metal ions, forming stable metal complexes. gjeta.comorientjchem.org Numerous studies have reported the synthesis of complexes with divalent metal ions including Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Zinc (Zn²⁺), Manganese (Mn²⁺), and Iron (Fe²⁺). gjeta.comorientjchem.org Mixed ligand complexes have also been synthesized, for instance, by combining a 2-hydroxyacetophenone-derived Schiff base with other ligands like 2,2'-bipyridyl or 1,10-phenanthroline. orientjchem.org The coordination of the metal ion to the Schiff base ligand often occurs through the azomethine nitrogen and the phenolic oxygen atoms. gjeta.com

| Metal Ion | Co-ligand / Amine | Resulting Complex Type | Reference |

| Cu(II), Ni(II) | Ethylenediamine, Propylenediamine | Schiff Base Complex | orientjchem.org |

| Co(II), Ni(II), Cu(II), Zn(II), Fe(II) | Tyrosine and 2,4-dinitrophenylhydrazine | Mixed Ligand Complex | orientjchem.org |

| Cu(II) | N(4)-methyl-4-phenylthiosemicarbazone and 2,2'-bipyridyl | Mixed Ligand Complex | orientjchem.org |

| Co(II) | 5-chloro-2-hydroxyacetophenone N(4)methylthiosemicarbazone and Pyridine | Mixed Ligand Complex | orientjchem.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Ethylenediamine | Diaquo Schiff Base Complex | gjeta.com |

Pyrazole Library Construction

This compound serves as a valuable starting material for the solid-phase synthesis of substituted pyrazole libraries. nih.gov Two primary synthetic strategies have been described for this purpose. Both methods allow for the creation of pyrazoles with two distinct points of diversity, making them suitable for combinatorial chemistry applications. nih.gov

The first method involves immobilizing a this compound onto a solid support, such as a Merrifield resin. nih.govresearchgate.net The supported ketone then undergoes a Vilsmeier-Haack formylation on the methyl group, creating a β-dicarbonyl-like intermediate. Subsequent cyclization with a substituted hydrazine yields the resin-bound pyrazole, which can be cleaved to release the final product. nih.gov

The second approach starts with a this compound supported on a Wang resin. nih.gov This is followed by a Claisen condensation with a carboxylic acid ester to generate a 1,3-dicarbonyl intermediate. Similar to the first method, this intermediate is then treated with a hydrazine to effect cyclization and form the pyrazole ring. nih.gov These solid-phase syntheses provide efficient routes to diverse pyrazole libraries based on the o-hydroxyacetophenone scaffold.

| Method | Resin Support | Key Reaction Steps | Outcome | Reference |

| 1 | Merrifield Resin | 1. Vilsmeier-Haack formylation2. Cyclization with hydrazine | Pyrazole with two diversity centers | nih.gov |

| 2 | Wang Resin | 1. Claisen condensation with ester2. Cyclization with hydrazine | Pyrazole with two diversity centers | nih.gov |

Flavonol Derivative Synthesis via Algar Flynn Oyamada Reaction

The Algar-Flynn-Oyamada (AFO) reaction is a classical and highly effective method for the synthesis of flavonols, a significant class of flavonoids. This reaction utilizes 2'-hydroxychalcones as precursors, which are readily synthesized from the condensation of this compound and various benzaldehydes. The AFO reaction itself is an oxidative cyclization of the chalcone intermediate, typically carried out in the presence of a base and hydrogen peroxide. wikipedia.orgcambridge.org

The synthesis commences with a Claisen-Schmidt condensation between a this compound and a substituted aromatic aldehyde. researchgate.net This base-catalyzed reaction forms a 2'-hydroxychalcone. In the subsequent step, the chalcone undergoes oxidative cyclization upon treatment with alkaline hydrogen peroxide. cambridge.org This transformation proceeds through the formation of a dihydroflavonol intermediate, which is then oxidized to the final flavonol product. wikipedia.org

The modularity of this two-step process, starting from commercially available 2'-hydroxyacetophenones and benzaldehydes, makes the AFO reaction particularly suitable for the combinatorial synthesis of flavonol libraries. nih.gov By varying the substitution patterns on both starting materials, a diverse range of flavonol derivatives can be generated. nih.gov

Table 1: Synthesis of Flavonol Derivatives via the Algar-Flynn-Oyamada Reaction

| This compound | Benzaldehyde | Intermediate Chalcone | Final Flavonol Product |

| 1a | 2a | 3a | 4a |

| 1b | 2b | 3b | 4b |

| 1c | 2c | 3c | 4c |

| 1d | 2d | 3d | 4d |

| 1e | 2e | 3e | 4e |

| 1f | 2f | 3f | 4f |

| 1g | 2g | 3g | 4g |

| 1h | 2h | 3h | 4h |

| 1i | 2i | 3i | 4i |

| 1j | 2j | 3j | 4j |

| 1k | 2k | 3k | 4k |

| 1l | 2l | 3l | 4l |

| 1m | 2m | 3m | 4m |

| 1n | 2n | 3n | 4n |

This table illustrates the modular approach to flavonol synthesis where different substituted 2'-hydroxyacetophenones (1a-n) and benzaldehydes (2a-n) are used to generate a library of flavonols (4a-n) through their respective chalcone intermediates (3a-n). nih.gov

Diversity-Oriented Synthesis Using Amino Acetophenone Building Blocks

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern organic chemistry that aims to generate collections of structurally diverse small molecules from a common starting material. nih.govmdpi.com Amino acetophenones, which are structurally related to this compound, have emerged as valuable building blocks in DOS for the creation of libraries of natural product analogs. nih.gov

The core principle of DOS is to employ a limited number of synthetic steps to produce a wide array of molecular scaffolds. mdpi.com This approach is instrumental in drug discovery and chemical genetics for exploring chemical space and identifying novel bioactive compounds. nih.govmdpi.com

Specifically, amino dimethoxyacetophenones, which can be prepared on a large scale, serve as versatile starting points for the synthesis of various heterocyclic derivatives. mdpi.com These building blocks can be transformed into a range of important scaffolds, including:

Flavones

Coumarins

Chalcones

Aurones

The synthetic pathways are designed to be modular, allowing for the introduction of diversity at various points. For instance, a photoassisted DOS approach has been developed to access complex cores like 2,6-epoxyazocane (oxamorphan) from o-aminoacetophenone derivatives. acs.org This modular synthesis allows for structural variations by changing the initial building blocks and pendants, such as the choice of aldehyde for the initial condensation or the nucleophile in subsequent steps. acs.org The use of amino acetophenones within a DOS framework provides an efficient route to libraries of compounds based on biologically relevant natural product scaffolds. nih.gov

Table 2: Compound Classes Synthesized from Amino Acetophenone Building Blocks in DOS

| Starting Building Block | Key Transformation(s) | Resulting Compound Class |

| Amino dimethoxyacetophenone | Condensation, Cyclization | Flavones |

| Amino dimethoxyacetophenone | Pechmann Condensation | Coumarins |

| Amino dimethoxyacetophenone | Aldol Condensation | Chalcones |

| Amino dimethoxyacetophenone | Oxidative Cyclization | Aurones |

| o-Aminoacetophenone | Aldol Condensation, Conjugate Addition, Photocyclization | Azocanes |

This table showcases the utility of amino acetophenone derivatives as common precursors in Diversity-Oriented Synthesis to generate a variety of heterocyclic compound classes. nih.govmdpi.comacs.org

Reaction Mechanism Elucidation and Kinetic Studies of 2'-hydroxyacetophenone Transformations

Detailed Mechanistic Pathways of Cyclization Reactions

Proposed Mechanisms for Benzo-Oxete Formation

The synthesis of benzo-oxetes from 2'-hydroxyacetophenones can be achieved through a sulfuryl fluoride (SO2F2)-mediated transformation. beilstein-journals.orgresearchgate.net Two potential reaction mechanisms have been put forward for this process. beilstein-journals.orgd-nb.infonih.gov

The first proposed mechanism initiates with the deprotonation of the hydroxyl group of 2'-hydroxyacetophenone (1) by a base, such as potassium carbonate (K2CO3), to form a phenoxide intermediate (A). beilstein-journals.orgd-nb.infonih.gov This phenoxide then reacts with SO2F2, resulting in intermediate B and the release of a fluoride anion. beilstein-journals.orgd-nb.info Subsequently, the base deprotonates the acetyl group's alpha-proton in intermediate B, generating an enolated intermediate (C). beilstein-journals.orgd-nb.infonih.gov This intermediate undergoes an intramolecular cyclization to yield the final benzo-oxete product (2). beilstein-journals.orgd-nb.infonih.gov

The second postulated mechanism begins with the base-mediated deprotonation of the acetyl group of this compound (1) to form an enol intermediate (I). beilstein-journals.orgd-nb.infonih.gov This enol intermediate then reacts with SO2F2 to produce intermediate II and a fluoride anion. beilstein-journals.orgd-nb.infonih.gov Following this, the deprotonation of intermediate II by the base generates a phenol anion (III), which then undergoes intramolecular cyclization to form the benzo-oxete (2). d-nb.infonih.gov

This transformation has been shown to be effective for a variety of 2'-hydroxyacetophenones with both electron-donating and electron-withdrawing substituents, as well as for naphthalenone analogs, producing the corresponding benzo-oxetes in yields ranging from 30% to 98%. beilstein-journals.orgd-nb.info

Table 1: Proposed Intermediates in Benzo-Oxete Formation

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| A | Phenoxide | Formed by deprotonation of the hydroxyl group (Mechanism 1). beilstein-journals.orgd-nb.infonih.gov |

| B | Sulfonylated phenoxide | Formed from the reaction of phenoxide A with SO2F2 (Mechanism 1). beilstein-journals.orgd-nb.info |

| C | Enolated intermediate | Generated by deprotonation of the acetyl group in intermediate B (Mechanism 1). beilstein-journals.orgd-nb.infonih.gov |

| I | Enol intermediate | Formed by deprotonation of the acetyl group (Mechanism 2). beilstein-journals.orgd-nb.infonih.gov |

| II | Sulfonylated enol | Formed from the reaction of enol intermediate I with SO2F2 (Mechanism 2). beilstein-journals.orgd-nb.infonih.gov |

| III | Phenol anion | Generated by deprotonation of intermediate II (Mechanism 2). d-nb.infonih.gov |

Postulated Mechanisms for Naphthoquinone Derivative Synthesis

A proposed, though tentative, mechanism for the synthesis of 2-amino-3-benzyl-1,4-naphthoquinone derivatives begins with the iridium-catalyzed alkylation of this compound. whiterose.ac.uk The resulting C-alkylated product (A) is then proposed to exist in equilibrium with its enolate (B) in the presence of a base like cesium carbonate. whiterose.ac.uk This enolate undergoes nucleophilic addition to bromoacetonitrile to form intermediate C. whiterose.ac.uk Intermediate C is in equilibrium with another enolate, D, which can then undergo a thermal 6π electron pericyclization reaction to yield intermediate F. whiterose.ac.uk The final steps involve aromatization and subsequent oxidation in the air to produce the 2-amino-3-benzyl-1,4-naphthoquinone derivative. whiterose.ac.uk It is important to note that this mechanism is the subject of ongoing research. whiterose.ac.uk

Another pathway for forming naphthoquinone derivatives involves the reaction of 1,2-naphthoquinone with primary amines, which results in a 2-amino-1,4-naphthoquinone derivative. beilstein-journals.org This transformation is equivalent to a 1,2 to 1,4 carbonyl transposition. beilstein-journals.org

Photochemical Reaction Mechanisms

Photochromic Cycles of this compound Azine Derivatives

The photochromic behavior of ortho-hydroxy aryl Schiff bases, such as this compound azine (APA), is governed by two key phenomena: the breaking of an intramolecular hydrogen bond and an isomerization process. aip.orgaip.org These transformations primarily occur in the excited state. aip.orgaip.org Upon UV irradiation, significant conformational changes lead to alterations in the spectral properties of these compounds. aip.orgaip.org

The photo-transformation process can lead to several photoproducts, including twisted enol, cis-enol, cis-keto, and trans-keto forms. aip.org For this compound azine, the photochromic cycle involves dynamic E → Z isomerization of the N=N chromophore group and imine ⇌ enamine tautomerization. researchgate.net The tautomeric equilibrium is influenced by solvent polarity. researchgate.net

Experimental and theoretical studies on this compound azine have been conducted using steady-state absorption and emission techniques, as well as time-resolved spectroscopy and DFT/TD-DFT calculations. aip.orgaip.org These studies aim to understand the influence of the intramolecular hydrogen bond strength on the photochromic cycle by comparing it with similar molecules like salicylaldehyde azine (SAA). aip.org

Photoremoval Mechanisms of 2-Hydroxyphenacyl Protecting Groups

The 2-hydroxyphenacyl (oHP) moiety serves as a photoremovable protecting group for molecules like carboxylates and sulfonates. rsc.orgresearchgate.net The photoremoval process is initiated by the absorption of light, and studies using laser flash photolysis indicate that the leaving group is released from a short-lived triplet state. rsc.orgresearchgate.net

Quantum chemical calculations have been employed to delineate the key steps in the reaction. rsc.orgresearchgate.net A significant deactivation pathway involves a triplet excited-state intramolecular proton transfer (ESIPT). rsc.orgresearchgate.net The 2-hydroxyphenyl ketones are known to undergo a very rapid singlet ESIPT, which can be followed by intersystem crossing (ISC) to the triplet state. researchgate.net Product formation is suggested to occur through a photo-Favorskii-type rearrangement. researchgate.net Minor productive pathways that involve the triplet anion and quinoid triplet enol intermediates have also been identified. rsc.orgresearchgate.net

Kinetic Investigations of Electrophilic and Nucleophilic Reactions

Kinetic studies can provide valuable information on reaction rates. evitachem.com In the context of this compound transformations, understanding the kinetics of electrophilic and nucleophilic reactions is crucial.

DFT calculations have been used to investigate the reactivity of 2-hydroxyacetophenone. chemrevlett.com These studies indicate that 2-hydroxyacetophenone, with a nucleophilicity index (N) of 2.8055 eV, acts as a nucleophile. chemrevlett.com This is in contrast to a compound like benzaldehyde (N = 2.0188 eV), which is characterized as an electrophile. chemrevlett.com The lower electrophilicity index of 2-hydroxyacetophenone (ɷ = 1.7666 eV) compared to benzaldehyde (ɷ = 2.0697 eV) further supports this distinction. chemrevlett.com Consequently, in reactions between these two, electron transfer is expected to occur from 2-hydroxyacetophenone to benzaldehyde. chemrevlett.com

The mechanism of action for derivatives like 4'-Bromo-2'-fluoro-2-hydroxyacetophenone often involves its role as an electrophile. evitachem.com In nucleophilic substitution reactions, the carbon atom bonded to the bromine is attacked by nucleophiles. evitachem.com

Table 2: Calculated Reactivity Indices

| Compound | Nucleophilicity Index (N) (eV) | Electrophilicity Index (ɷ) (eV) | Character |

|---|---|---|---|

| 2-Hydroxyacetophenone | 2.8055 chemrevlett.com | 1.7666 chemrevlett.com | Nucleophile chemrevlett.com |

Kinetics and Mechanism of Iodination by Iodine Monochloride

The reaction rate is notably influenced by the nature of substituents on the aromatic ring. Electron-releasing groups tend to enhance the reaction rate. For instance, dihydroxyacetophenones react more rapidly than 2'-hydroxyacetophenones with halogeno-substituents. tsijournals.com The presence of a methyl group at the 5'-position results in a reaction rate that is comparable to that of 5'-halogeno-2'-hydroxyacetophenones. tsijournals.com

The mechanism is proposed to involve the phenoxide ion and the hypoiodous acidium ion (H₂OI⁺) as the key reacting species, particularly at lower acid concentrations (< 0.01 M). tsijournals.com The reaction proceeds through the formation of a Wheland intermediate, which is stabilized by resonance with the hydroxyl group. smolecule.com The kinetic data, including rate constants and activation energies, provide quantitative insights into these transformations. For example, studies on related compounds like 5'-chloro-2'-hydroxyacetophenone have shown rate constants (k) in the range of 1.25 x 10⁻⁴ to 5.62 x 10⁻⁴ L mol⁻¹ s⁻¹ between 25°C and 45°C, with activation energies (Ea) of 45–60 kJ mol⁻¹. smolecule.com

Below is a table summarizing the kinetic parameters for the iodination of various hydroxyacetophenones.

| Substrate | Order w.r.t. Substrate | Order w.r.t. ICl | Overall Order |

| This compound | 1 | 1 | 2 |

| 5'-Chloro-2'-hydroxyacetophenone | 1 | 1 | 2 |

| 5'-Methyl-2'-hydroxyacetophenone | 1 | 1 | 2 |

| 2',4'-Dihydroxyacetophenone | 1 | 1 | 2 |

| 2',5'-Dihydroxyacetophenone | 1 | 1 | 2 |

Influence of Solvent Polarity and Hydrogen-Bonding on Reaction Rates and Tautomeric Equilibria

The chemical behavior of this compound is significantly affected by the surrounding solvent environment, particularly its polarity and hydrogen-bonding capabilities. These factors can influence both the rates of its reactions and the equilibrium between its tautomeric forms.

Solvent Polarity and Reaction Rates:

The rate of organic reactions is often dependent on the polarity of the solvent. ajpojournals.org For polar reactions, polar solvents can stabilize charged transition states and intermediates, thereby increasing the reaction rate. ajpojournals.org In the context of reactions involving derivatives of this compound, such as the synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone, solvent choice is critical. For instance, while anhydrous acetone is used to enhance the solubility of intermediates, the use of a more polar solvent like dimethylformamide (DMF) has been shown to accelerate reaction rates. The use of polar solvents can generally improve reaction rates by enhancing the solubility of reactants. evitachem.com

Hydrogen-Bonding and Tautomeric Equilibria:

This compound can exist in different tautomeric forms, and the equilibrium between these forms is sensitive to the solvent. This is largely due to the presence of an intramolecular hydrogen bond. aip.orgmdpi.com The tautomeric equilibrium, for example between enol-imine and keto-amine forms in related Schiff bases, is dependent on solvent polarity through dipole-dipole interactions between the compound and the solvent molecules. researchgate.net

Studies on similar ortho-hydroxyaryl compounds have shown that an increase in solvent polarity can shift the tautomeric equilibrium towards more zwitterionic structures. mdpi.com Furthermore, the geometry of the hydrogen bond itself can be altered by the solvent. In the molecular form, a more polar solvent can lead to a stronger hydrogen bond, while in the zwitterionic tautomer, the hydrogen bond may become weaker. mdpi.com The interplay of these factors can be investigated using techniques like UV-visible spectroscopy, which can reveal shifts in electronic transitions in different solvents, a phenomenon known as solvatochromism. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), have also been employed to understand the influence of environmental polarity on the different conformers of related molecules. aip.orgresearchgate.net

The following table illustrates the effect of different solvents on the properties of a related ortho-hydroxyaryl Schiff base azine, highlighting the role of solvent parameters.

| Solvent | Refractive Index (n) | Dielectric Constant (ε) | Polarity (π*) | Acidity (α) | Basicity (β) |

| n-hexane (HEX) | 1.372 | 1.88 | 0.00 | 0.00 | 0.00 |

| Acetonitrile (ACN) | 1.341 | 35.94 | 0.31 | 0.19 | 0.40 |

| Methanol (MeOH) | 1.326 | 32.66 | 0.31 | 0.98 | 0.66 |

| Trifluoroethanol (TFE) | 1.291 | 26.67 | 0.32 | 1.51 | 0.00 |

| Hexafluoroisopropanol (HFIP) | 1.277 | 16.62 | 0.31 | 1.96 | 0.00 |

| Water | 1.333 | 78.36 | 0.32 | 1.17 | 0.47 |

| Data adapted from a study on a related compound, this compound azine (APA), for illustrative purposes. aip.org |

Advanced Spectroscopic and Computational Characterization of 2'-hydroxyacetophenone and Its Derivatives

Spectroscopic Methodologies for Structural and Electronic Characterization

A suite of spectroscopic methods has been employed to elucidate the detailed molecular features of 2'-hydroxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure of this compound and its derivatives. Both ¹H and ¹³C NMR spectra provide critical data for identifying the arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons are observed. For instance, the hydroxyl proton (–OH) typically appears as a singlet at a downfield chemical shift, around δ 12.25 ppm, indicative of a strong intramolecular hydrogen bond with the carbonyl oxygen. The methyl protons of the acetyl group resonate as a singlet at approximately δ 2.61 ppm. The aromatic protons show a complex pattern of signals in the range of δ 6.80 to δ 7.78 ppm, with their specific shifts and coupling constants providing information about their positions on the benzene ring. nih.govnih.gov

The ¹³C NMR spectrum further confirms the carbon framework. The carbonyl carbon of the acetyl group is typically found at a very downfield shift, around 204.55 ppm. The carbons of the benzene ring appear in the aromatic region (approximately 118 to 162 ppm), while the methyl carbon is observed at a much higher field, around 26.48 ppm. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), have been utilized for complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. researchgate.net These advanced NMR methods help in tracing the connectivity between protons and carbons, solidifying the structural elucidation.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -OH | ~12.25 (s) | - |

| C=O | - | ~204.55 |

| -CH₃ | ~2.61 (s) | ~26.48 |

| C₁' | - | ~119.73 |

| C₂' | - | ~162.40 |

| C₃' | ~7.05 (d) | ~118.94 |

| C₄' | ~7.53 (m) | ~136.41 |

| C₅' | ~6.94 (d) | ~118.32 |

| C₆' | ~7.96 (d) | ~130.78 |

Data sourced from spectral databases and literature. nih.govnih.gov s = singlet, d = doublet, m = multiplet.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and vibrational modes of this compound.

The FT-IR spectrum of this compound and its derivatives is characterized by several key absorption bands. A broad band in the region of 3400-3000 cm⁻¹ is typically assigned to the O-H stretching vibration, often broadened due to strong intramolecular hydrogen bonding. The sharp, intense band around 1640-1692 cm⁻¹ corresponds to the C=O stretching of the acetyl group. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, while C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹. nih.govijrte.org

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For instance, in a study of 5-fluoro-2-hydroxyacetophenone, the C-H stretching vibrations were observed at 3079 and 2945 cm⁻¹ in the FTIR spectrum and at 3010 cm⁻¹ in the FT-Raman spectrum. The combination of both techniques allows for a more complete assignment of the vibrational modes of the molecule.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for this compound Derivatives

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |

| O-H Stretch | 3226 | - | nih.gov |

| Aromatic C-H Stretch | ~3079 | ~3010 | |

| Aliphatic C-H Stretch | ~2945 | - | |

| C=O Stretch | 1692 | - | nih.gov |

| Aromatic C=C Stretch | 1562 | - | nih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromic Effects

UV-Visible spectroscopy is instrumental in probing the electronic transitions within this compound and its derivatives. The spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions. For instance, in a methanolic solution, 5-fluoro-2-hydroxyacetophenone shows two broad absorption bands at 253 nm and 328 nm. mdpi.com

The solvent environment can significantly influence the position of these absorption bands, a phenomenon known as solvatochromism. Studies on derivatives of this compound have shown that the absorption maxima can shift depending on the polarity of the solvent. nih.govresearchgate.net This effect is often attributed to changes in the hydrogen bonding interactions between the solute and solvent molecules, which in turn affect the energy levels of the electronic states. nih.gov For example, in some azo derivatives of this compound, the compound exists in the azo form in less polar solvents like chloroform, while in more basic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO), an ionic form is also present. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its derivatives. The mass spectrum of a Schiff base derived from this compound showed a base peak corresponding to the molecular weight of the compound, confirming its successful synthesis. rasayanjournal.co.in The fragmentation patterns observed in the mass spectrum provide valuable structural information, helping to identify the different components of the molecule. This technique is crucial for confirming the identity of newly synthesized compounds and for studying their degradation pathways. diva-portal.orgthegoodscentscompany.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been used to establish the crystal structures of several derivatives of this compound. rsc.orgnih.govresearchgate.net These studies have confirmed the planar nature of the molecule and the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. nih.gov X-ray diffraction analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. rsc.orgnih.gov For instance, the crystal structure of one derivative showed that intermolecular C–H⋯O hydrogen bonds generate chain and ring structures, which are further connected through other weak interactions to form complex supramolecular assemblies. rsc.org

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing and interpreting experimental data on this compound and its derivatives. These theoretical methods allow for the optimization of molecular geometries, prediction of vibrational frequencies, and calculation of electronic properties.

DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), have been successfully employed to model the structure and vibrational spectra of this compound derivatives. ijrte.org The calculated vibrational frequencies generally show good agreement with the experimental data from FT-IR and FT-Raman spectroscopy, aiding in the definitive assignment of vibrational modes.

Theoretical modeling is also used to study electronic properties. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, and the results are often in good agreement with experimental UV-Visible spectra. researchgate.net These calculations help to understand the nature of electronic transitions and the influence of solvent effects. researchgate.netnih.gov Furthermore, quantum chemical calculations can provide insights into reaction mechanisms and the relative stabilities of different conformers. chemrevlett.comnih.gov For example, theoretical studies have been used to investigate the photo-Favorskii-type rearrangement of 2-hydroxyphenacyl esters, identifying key reaction steps and intermediates. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the molecular structure and electronic properties of this compound and its derivatives. Through geometry optimization calculations, researchers can determine the most stable conformations of these molecules. For this compound, the global minimum energy structure is characterized by a planar conformation with a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl group. mdpi.com This hydrogen bond significantly influences the molecule's geometry and properties.

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p), Def2-TZVP), provide detailed insights into bond lengths, bond angles, and dihedral angles. mdpi.comchemrevlett.comijrte.org These theoretical parameters generally show good agreement with experimental data obtained from techniques like X-ray crystallography. ijrte.orgnih.gov For instance, studies on derivatives like 5-chloro-2-hydroxyacetophenone have demonstrated the accuracy of DFT in predicting optimized geometrical parameters. ijrte.org

Furthermore, DFT is instrumental in understanding the electronic structure by calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are crucial for describing the molecule's reactivity and electronic transitions. chemrevlett.comijrte.orgwseas.com For this compound, the HOMO is typically localized over the phenyl ring and the oxygen atoms, while the LUMO is delocalized over the carbon-carbon bonds of the ring, indicating a π-nature. ijrte.org These calculations are fundamental for interpreting the molecule's chemical behavior and spectroscopic properties.

Time-Dependent DFT (TD-DFT) for Electronic Spectra and Photochromic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate the electronic absorption spectra of molecules like this compound and its derivatives. aip.org This approach allows for the prediction of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed in experimental UV-Vis spectra. researchgate.net TD-DFT calculations have been successfully employed to interpret the electronic transitions and understand the influence of molecular structure and environment on the absorption properties. aip.org

The photochromic behavior of certain derivatives of this compound, which involves a reversible change in color upon exposure to light, can also be investigated using TD-DFT. aip.org This phenomenon is often linked to processes like excited-state intramolecular proton transfer (ESIPT). aip.orgnih.gov TD-DFT can model the potential energy surfaces of the ground and excited states, providing insights into the mechanisms of these photochemical reactions. nih.gov By calculating the energies of different tautomeric forms (e.g., enol and keto forms) in both the ground and excited states, researchers can elucidate the pathways of photo-induced transformations. nih.govnih.gov For instance, studies on related Schiff bases have used TD-DFT to explain the observed photochromism by mapping the potential energy curves for proton transfer. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule, including the phenomenon of intramolecular charge transfer (ICT). For this compound and its derivatives, NBO analysis can quantify the delocalization of electron density from donor to acceptor orbitals, which is a key aspect of ICT. researchgate.net

The analysis reveals hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied bonding orbitals with unoccupied antibonding orbitals. The second-order perturbation theory analysis of the Fock matrix in NBO calculations provides the stabilization energies (E(2)) associated with these interactions. researchgate.net Significant E(2) values between lone pair orbitals (e.g., on the oxygen atoms) and antibonding orbitals (e.g., π* of the carbonyl group or the aromatic ring) are indicative of strong ICT. researchgate.netresearchgate.net

In derivatives of this compound, NBO analysis has been used to confirm the occurrence of ICT by showing a change in electron density in the σ* and π* antibonding orbitals. researchgate.net This charge delocalization plays a crucial role in determining the molecule's electronic properties, including its dipole moment and nonlinear optical response. The insights from NBO analysis help to rationalize the observed spectroscopic and chemical behavior of these compounds.

Computational Prediction of Reactivity Descriptors

Computational chemistry, particularly through Density Functional Theory (DFT), enables the prediction of various reactivity descriptors that provide insights into the chemical behavior of this compound and its derivatives. These descriptors are derived from the electronic structure of the molecule and help in understanding its reactivity towards other chemical species.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. chemrevlett.comijrte.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. chemrevlett.comacs.org For this compound, the HOMO is typically located on the phenyl ring and oxygen atoms, while the LUMO is distributed over the π-system of the ring. ijrte.org

Electrostatic Potential (ESP): The molecular electrostatic potential map is a visual representation of the charge distribution in a molecule. chemrevlett.combu.eduavogadro.cc It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr In this compound, the oxygen atoms of the hydroxyl and carbonyl groups are typically regions of negative electrostatic potential (red color), indicating they are susceptible to electrophilic attack. In contrast, the hydrogen atom of the hydroxyl group exhibits a positive potential (blue color), making it a site for nucleophilic attack. chemrevlett.comacs.org

Global Reactivity Descriptors: Several global reactivity descriptors can be calculated from the HOMO and LUMO energies:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential suggests a greater tendency to donate electrons. chemrevlett.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. chemrevlett.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrevlett.com

Nucleophilicity Index (N): Measures the nucleophilic character of a molecule. chemrevlett.com

Studies have shown that this compound generally acts as a nucleophile, as indicated by its higher chemical potential and nucleophilicity index compared to, for example, benzaldehyde. chemrevlett.com

Interactive Data Table of Calculated Reactivity Descriptors for this compound:

| Descriptor | Value (eV) | Reference |

| HOMO Energy | -6.5147 | chemrevlett.com |

| LUMO Energy | -1.5550 | chemrevlett.com |

| HOMO-LUMO Gap | 4.9597 | chemrevlett.com |

| Chemical Potential (μ) | -4.1388 | chemrevlett.com |

| Chemical Hardness (η) | 4.8484 | chemrevlett.com |

| Electrophilicity Index (ω) | 1.7666 | chemrevlett.com |

| Nucleophilicity Index (N) | 2.8055 | chemrevlett.com |

| Ionization Potential (IP) | 6.5631 | chemrevlett.com |

| Electron Affinity (EA) | 1.7147 | chemrevlett.com |

Calculations were performed at the B3LYP/6-311G(d,p) level of theory.

Theoretical Support for Experimental Observations

Computational methods, particularly DFT and TD-DFT, provide robust theoretical support for a wide range of experimental observations concerning this compound and its derivatives. These theoretical calculations offer a molecular-level interpretation of macroscopic phenomena.

Solvatochromism: The change in the color of a substance when dissolved in different solvents, known as solvatochromism, can be explained theoretically. sigmaaldrich.comniscpr.res.in Computational models can simulate the effect of the solvent on the electronic structure of the solute. researchgate.net By performing calculations in the gas phase and in the presence of a solvent continuum model (like the Integral Equation Formalism for the Polarizable Continuum Model - IEFPCM), researchers can predict the shifts in the UV-Vis absorption spectra. researchgate.net The good agreement often found between the theoretically predicted and experimentally observed solvatochromic shifts validates the computational approach and provides insights into the nature of solute-solvent interactions. researchgate.netresearchgate.net

Tautomeric Equilibria: this compound can exist in different tautomeric forms, primarily the keto and enol forms. tandfonline.com DFT calculations are instrumental in determining the relative stabilities of these tautomers by computing their ground-state energies. nih.govtandfonline.com Studies have shown that for this compound, the keto form is stabilized by a strong intramolecular hydrogen bond. tandfonline.com Theoretical calculations can also elucidate the mechanisms and energy barriers for the interconversion between tautomers, providing a deeper understanding of the tautomeric equilibrium. tandfonline.com For instance, theoretical studies have shed light on the keto-enol equilibrium in the gas phase. tandfonline.com

By providing a detailed picture of the underlying molecular structures, electronic properties, and energetic landscapes, computational chemistry serves as an indispensable tool for interpreting and rationalizing experimental findings related to this compound and its derivatives.

Biological Activities and Pharmacological Potential of 2'-hydroxyacetophenone Derivatives

Antimicrobial Research

The antimicrobial properties of 2'-hydroxyacetophenone derivatives have been a primary focus of research, with studies demonstrating their efficacy against a range of pathogenic microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Species

Numerous studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a study evaluating twenty acetophenone derivatives revealed that 2-hydroxyacetophenone was among the most active compounds against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris) bacteria. nih.gov Another investigation reported that while some synthesized hydroxyacetophenone derivatives exhibited poor antifungal activity, they demonstrated good antibacterial activity against E. coli and K. pneumoniae. core.ac.uk Specifically, compounds with two free phenol hydroxyl groups, a bromine atom, an unsaturated bond, and a thiosemicarbazone fragment showed high antibacterial efficacy. core.ac.uk

Hybrid compounds incorporating this compound and N-alkylated thiotetrazole have also shown a broad spectrum of antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/ml. acgpubs.org Furthermore, flavonoid derivatives synthesized from hydroxyacetophenones have demonstrated inhibitory activity against various human pathogens, including antibiotic-resistant Gram-positive and Gram-negative bacteria. grafiati.com

The following table summarizes the antibacterial activity of selected this compound derivatives:

| Derivative Type | Target Bacteria | Activity | Reference |

| 2-hydroxyacetophenone | Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris | Active | nih.gov |

| Hydroxyacetophenone derivatives with thiosemicarbazone fragment | E. coli, K. pneumoniae | Good | core.ac.uk |

| This compound-tetrazole hybrids | Gram-positive and Gram-negative bacteria | Broad spectrum, MIC 4-128 µg/ml | acgpubs.org |

| Flavonoid derivatives from hydroxyacetophenones | Antibiotic-resistant Gram-positive and Gram-negative bacteria | Inhibitory | grafiati.com |

| N, N'- Bis (2 hydroxyacetophenone) Ethylenediamine metal (II) complexes | Bacillus subtilis (Gram-positive), E. coli (Gram-negative) | Significant | researchgate.net |

| Chalcone derivatives from 2-hydroxyacetophenone and salicylaldehyde | Pseudomonas aeruginosa (PN), Trichoderma harzianum (TH) | Significant | researchgate.net |

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored, with varying degrees of success. While some studies reported poor antifungal activity for certain derivatives core.ac.uk, others have identified compounds with significant efficacy. For example, a series of chalcones derived from 5'-acetamido-2'-hydroxyacetophenone displayed activity against Candida albicans, with a fluorinated chalcone showing the highest inhibition. isca.in

Research has also shown that trans-3-imidazolylflavanones, synthesized from 2-imidazolyl-2'-hydroxyacetophenone, exhibit significant antifungal activity, with the 3'-chloro- analog being more potent than the reference drug fluconazole against the tested fungal strains. nih.gov Similarly, Xanthoxylin, a hydroxyacetophenone isolated from Melicope borbonica, has demonstrated antifungal activity against Penicillium expansum and Candida albicans. acgpubs.org

The table below outlines the antifungal activity of specific this compound derivatives:

| Derivative Type | Target Fungi | Activity | Reference |

| 5'-acetamido-2'-hydroxy chalcones | Candida albicans | Active, especially fluorinated derivatives | isca.in |